molecular formula C9H7N5OS3 B2487149 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1001830-53-0

1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2487149
CAS No.: 1001830-53-0
M. Wt: 297.37
InChI Key: GAJQEWRXPOWDFU-UHFFFAOYSA-N
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Description

1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C9H7N5OS3 and its molecular weight is 297.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Importance

1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea belongs to a class of compounds that exhibit a wide spectrum of biological activities due to their unique structural features. These compounds, including thioureas and thiadiazoles, are of great importance in medicinal chemistry. For example, thioureas and benzothiazoles derivatives demonstrate broad biological activities, which have made them significant in the design and synthesis of new pharmacophores. They are explored for their potential therapeutic agents due to their synthetic versatility and the possibility to modulate their physicochemical and biological properties. This has led to their applications as fungicides, herbicides, and potential treatments for various diseases such as rheumatoid arthritis and systemic lupus erythematosus. The synthesis methodologies of these compounds have been significantly developed, highlighting the recent approaches to afford these derivatives with a variety of substituents, which are crucial for their biological activities (Rosales-Hernández et al., 2022).

Anion Binding and Supramolecular Chemistry

The (thio)urea moiety, a fundamental part of this compound, has been extensively studied for its anion binding capabilities. This feature is reflective of the ubiquitous nature of anions and their critical roles in biological and industrial processes, as well as their behavior as pollutants. The simple synthesis of diverse (thio)urea derivatives, along with their ability to form hydrogen bonds with anions and exhibit promising selectivity, has fueled a plethora of studies. These endeavors have led to their successful utilization in crystal engineering, the development of functional materials, and the creation of anion sensors. This demonstrates the compound's utility in supramolecular chemistry, highlighting its significance in the development of new organic molecules with varied properties and applicability (Blažek Bregović et al., 2015).

Biosensor Applications

In the realm of biosensors, the analysis and quantification of urea concentration are vital due to its role as an end product of nitrogen metabolism in the human body. Excessive or deficient urea levels can indicate various health conditions, making its detection crucial. Research in this area has led to the development of urea biosensors, employing enzymes like urease as bioreceptor elements. Innovations in this field have utilized various materials, including nanoparticles and conducting polymers, to enhance enzyme activity and stability. This underscores the potential of using compounds like this compound in the design and improvement of biosensors, given their biochemical significance and ability to interact with biological molecules (Botewad et al., 2021).

Properties

IUPAC Name

1-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5OS3/c10-3-5-17-9-14-13-8(18-9)12-7(15)11-6-2-1-4-16-6/h1-2,4H,5H2,(H2,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJQEWRXPOWDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NC2=NN=C(S2)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.